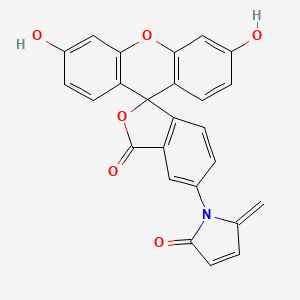

5MP-Fluorescein

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H15NO6 |

|---|---|

Molecular Weight |

425.4 g/mol |

IUPAC Name |

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-5-methylidenepyrrol-2-one |

InChI |

InChI=1S/C25H15NO6/c1-13-2-9-23(29)26(13)14-3-6-18-17(10-14)24(30)32-25(18)19-7-4-15(27)11-21(19)31-22-12-16(28)5-8-20(22)25/h2-12,27-28H,1H2 |

InChI Key |

NVMKZSQTMOTZAR-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C=CC(=O)N1C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lipophilic Fluorescein Probes

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "5MP-Fluorescein" does not correspond to a standard chemical name found in the scientific literature. This guide is based on the properties of a structurally similar and well-documented lipophilic fluorescein derivative, 5-(Octadecylthiocarbamoylamino)fluorescein , and general principles of fluorescent probes. The experimental protocols and quantitative data are representative and should be adapted for specific experimental contexts.

Core Mechanism of Action

The fundamental mechanism of action for lipophilic fluorescein probes like 5-(Octadecylthiocarbamoylamino)fluorescein is centered on the synergistic properties of its two primary molecular components: the fluorescein core and a long hydrophobic alkyl chain.[1]

-

Fluorescence: The fluorescein moiety serves as the reporter component. It is a well-characterized fluorophore that absorbs light in the blue spectrum (typically around 494 nm) and emits it at a longer wavelength in the green spectrum (around 521 nm).[2][3][4] This process of excitation and emission allows for the visualization and tracking of the probe within biological systems.[1]

-

Lipophilicity: The long alkyl chain, such as an octadecyl group, provides a strong hydrophobic character to the molecule. This lipophilic tail facilitates the insertion and anchoring of the probe within lipid-rich environments, most notably cellular membranes. The thiocarbamoylamino linker connects this hydrophobic tail to the fluorescent headgroup.

This dual nature enables the molecule to act as a reporter for the properties of the lipid membrane. Its fluorescence characteristics, such as emission spectrum and intensity, can be sensitive to the local environment, providing information about membrane polarity, fluidity, and phase.

Cellular Uptake and Distribution

The cellular uptake of lipophilic fluorescein probes is a passive process driven by the molecule's high affinity for the lipid bilayer of the plasma membrane. Once introduced into an aqueous environment containing cells, the probe rapidly partitions into the cellular membranes to reach a thermodynamically stable state.

The cellular fate and localization of the probe are dictated by the principles of lipid partitioning and membrane trafficking. While initial staining will be of the plasma membrane, the probe may be internalized over time through various endocytic pathways. The specific pathway can be influenced by cell type and experimental conditions. Studies on other fluorescent probes suggest that dynamin-dependent endocytosis can be a mechanism for the uptake of fluorescein and its derivatives.

Data Presentation

Table 1: Spectroscopic Properties of Fluorescein

| Parameter | Value | Reference |

| Maximum Excitation Wavelength (λex) | ~494 nm | |

| Maximum Emission Wavelength (λem) | ~521 nm | |

| Molar Extinction Coefficient (ε) | ~76,900 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | ~0.95 |

Table 2: Representative Parameters for a Fluorescence Polarization Assay

| Parameter | Value | Reference |

| Probe Concentration | 25 - 500 nM | |

| Protein Concentration | 3 - 6 µM | |

| Dissociation Constant (Kd) | 48 - 100 µM | |

| Z' Factor | > 0.5 |

Experimental Protocols

General Protocol for Staining Live Cells with a Lipophilic Fluorescein Probe

-

Probe Preparation: Prepare a stock solution of the lipophilic fluorescein probe (e.g., 1-10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).

-

Cell Culture: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or chamber slides).

-

Staining Solution Preparation: Dilute the stock solution to the final working concentration (typically in the range of 1-10 µM) in a serum-free medium or an appropriate buffer (e.g., phosphate-buffered saline, PBS). The optimal concentration should be determined empirically.

-

Cell Staining: Remove the culture medium from the cells and wash once with the buffer. Add the staining solution to the cells and incubate for a period ranging from 5 to 30 minutes at room temperature or 37°C. The optimal staining time should be determined for each cell type and experimental condition.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with the buffer to remove any unbound probe.

-

Imaging: Add fresh buffer or medium to the cells and proceed with imaging using a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation at ~488 nm and emission at ~520 nm).

Protocol for a Competitive Binding Assay using Fluorescence Polarization

This protocol is representative of an assay to screen for inhibitors of a protein-ligand interaction, where the ligand is labeled with fluorescein.

-

Reagent Preparation:

-

Prepare a stock solution of the fluorescein-labeled ligand in an appropriate buffer.

-

Prepare a stock solution of the target protein in the same buffer.

-

Prepare a serial dilution of the test compounds (potential inhibitors) in the buffer.

-

-

Assay Setup:

-

In a suitable microplate (e.g., a black, 384-well plate), add a fixed concentration of the fluorescein-labeled ligand and the target protein to each well. The concentrations should be optimized to give a stable and significant polarization signal.

-

Add the serially diluted test compounds to the wells. Include control wells with no compound (maximum polarization) and wells with no protein (minimum polarization).

-

-

Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 30-60 minutes).

-

Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate excitation and emission filters and polarizers.

-

Data Analysis:

-

Calculate the anisotropy or polarization values for each well.

-

Plot the polarization values against the logarithm of the compound concentration.

-

Fit the data to a suitable dose-response curve to determine the IC50 value for each compound.

-

Mandatory Visualizations

Caption: Cellular fate and localization pathway of the probe.

References

An In-depth Technical Guide to 5MP-Fluorescein Bioconjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry, synthesis, and application of 5MP-Fluorescein, a thiol-reactive fluorescent probe based on a 5-Methylene Pyrrolone (5MP) scaffold. This document details the core principles of 5MP bioconjugation, experimental protocols for synthesis and labeling, and workflows for its application in life sciences and drug development.

Core Principles of this compound Bioconjugation

This compound is a specialized derivative of fluorescein designed for the specific and reversible labeling of thiol groups in biomolecules, such as the cysteine residues in proteins. The core of its reactivity lies in the 5-Methylene Pyrrolone (5MP) moiety.

Thiol-Specific Michael Addition: The bioconjugation reaction proceeds via a Michael addition mechanism. The thiol group (-SH) of a biomolecule acts as a nucleophile, attacking the electrophilic double bond of the 5MP ring. This reaction is highly specific for thiols under physiological conditions (pH 6.0-7.5), showing minimal reactivity towards other nucleophilic groups like the ε-amine of lysine.[1] This specificity is a significant advantage over other thiol-reactive reagents like maleimides, which can exhibit off-target reactions with amines.[1]

Reversibility and Traceless Removal: A key feature of the 5MP-thiol conjugate is its reversibility. The formed bond can be cleaved under specific conditions, allowing for the "traceless" removal of the label and regeneration of the native thiol group on the biomolecule. This cleavage can be induced by:

-

Retro-Michael Reaction: In an alkaline buffer (pH 9.5), the conjugate undergoes a retro-Michael reaction, releasing the unmodified thiol.[1]

-

Thiol Exchange: At a neutral pH (7.5), the addition of an excess of a competing thiol, such as glutathione (GSH), can efficiently displace the this compound label.[1]

This "catch-and-release" capability makes this compound a valuable tool for applications requiring temporary labeling or the controlled release of a conjugated cargo.

Synthesis of this compound

The synthesis of this compound involves a one-step coupling reaction between a primary amine (fluorescein amine) and a precursor to the 5-methylene pyrrolone ring.

General Synthesis of 5-Methylene Pyrrolones (5MPs): 5MPs are readily prepared from primary amines. A common method involves the reaction of a primary amine with an in-situ generated 1,4-dicarbonyl compound, which then cyclizes to form the 5MP ring.[2]

Conceptual Synthesis of this compound: To synthesize this compound, fluorescein amine is used as the primary amine. The amino group of fluorescein amine reacts with the appropriate precursor to form the 5MP ring, resulting in the final this compound product.

Experimental Protocols

Synthesis of this compound (Conceptual Protocol)

This protocol is a conceptual outline based on the general synthesis of 5MPs.

Materials:

-

Fluorescein amine (5-aminofluorescein or 6-aminofluorescein)

-

5-Methylene pyrrolone precursor (e.g., generated in situ from furfuryl acetate)

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF)

-

Phosphate buffer (pH 7.5)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

-

Silica gel for column chromatography

Procedure:

-

Generation of the 1,4-dicarbonyl intermediate: Dissolve furfuryl acetate in a mixture of THF and phosphate buffer (pH 7.5). Cool the solution to 0°C.

-

Add N-bromosuccinimide (NBS) to the solution and stir for 1 hour at 0°C to generate the 1,4-dicarbonyl intermediate in situ.

-

Reaction with Fluorescein Amine: Add fluorescein amine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification:

-

Extract the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

-

Protein Labeling with this compound

This protocol describes the general procedure for labeling a protein with a free cysteine residue using this compound.

Materials:

-

Protein with at least one accessible cysteine residue

-

This compound

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification

-

Quenching reagent (e.g., Dithiothreitol - DTT)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

Prepare this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction (Optional): To stop the reaction, a small amount of a thiol-containing reagent like DTT can be added to react with any unreacted this compound.

-

Purification of the Labeled Protein:

-

Gel Filtration: Pass the reaction mixture through a desalting column equilibrated with the desired storage buffer to separate the labeled protein from unreacted this compound.

-

Dialysis: Dialyze the reaction mixture against the desired storage buffer to remove unreacted dye.

-

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of fluorescein (around 494 nm).

Quantitative Data

The following table summarizes key quantitative data for this compound bioconjugation.

| Parameter | Value/Range | Reference/Notes |

| Reaction pH | 6.0 - 7.5 (optimal for thiol specificity) | |

| Cleavage pH (Retro-Michael) | 9.5 | |

| Cleavage Condition (Thiol Exchange) | Excess thiol (e.g., 20 mM GSH) at pH 7.5 | |

| Fluorescein Excitation Max. | ~494 nm | |

| Fluorescein Emission Max. | ~519 nm |

Mandatory Visualizations

Reaction Mechanism of this compound with a Thiol

Caption: Reaction of this compound with a thiol-containing biomolecule.

Experimental Workflow for Protein Labeling and Purification

Caption: Workflow for labeling a protein with this compound.

Application in a Pull-Down Assay

Caption: Workflow for a pull-down assay using a this compound labeled bait protein.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for various applications:

-

Fluorescence Microscopy: The bright fluorescence of the label allows for the visualization and tracking of labeled biomolecules within cells and tissues.

-

Flow Cytometry: Labeled cells or biomolecules can be detected and quantified using flow cytometry.

-

Protein-Protein Interaction Studies: As illustrated in the pull-down assay workflow, this compound can be used to label a bait protein to identify its interaction partners.

-

Drug Delivery: The reversible nature of the 5MP-thiol linkage can be exploited for the controlled release of therapeutic agents from a carrier molecule.

-

Enzyme Activity Assays: Labeling an enzyme near its active site can provide a fluorescent readout of conformational changes upon substrate binding or catalysis.

Conclusion

This compound represents a significant advancement in bioconjugation chemistry, offering high thiol specificity and the unique advantage of traceless removal. This technical guide provides the foundational knowledge and practical protocols for researchers, scientists, and drug development professionals to effectively utilize this powerful fluorescent probe in their work. The combination of specific labeling and controlled release opens up new possibilities for studying complex biological systems and developing novel therapeutic and diagnostic agents.

References

5MP-Fluorescein: A Technical Guide to Thiol-Specific, Reversibly Fluorescent Labeling in Research

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the application of 5MP-Fluorescein, a thiol-reactive fluorescent probe with a unique, tracelessly removable bioconjugation system. This document outlines the core mechanism, experimental protocols, and practical applications of this versatile tool in protein analysis and cellular imaging.

This compound is a specialized fluorescent dye designed for the selective labeling of molecules containing thiol groups, which are prominently found in the cysteine residues of proteins. This probe is a derivative of the widely-used fluorescein, featuring a 5-Methylene pyrrolone (5MP) moiety. This functional group imparts a high degree of specificity for thiols and, most notably, allows for the subsequent removal of the fluorescent tag without leaving any residual chemical modification—a process termed "traceless removal."[1][2][3] This unique characteristic makes this compound an invaluable tool for a range of applications where temporary labeling is advantageous, such as in the study of protein dynamics, purification of protein complexes, and controlled release of conjugated molecules.[1][3]

Core Mechanism of Action: Thiol-Specific Bioconjugation

The utility of this compound is centered on the Michael addition reaction between the 5-Methylene pyrrolone (5MP) group and a thiol. This reaction is highly specific for sulfhydryl groups under physiological or near-physiological pH conditions (typically pH 6.0-7.5), forming a stable thioether bond. A significant advantage of the 5MP moiety over traditional maleimides is its enhanced stability against hydrolysis, even at alkaline pH. This ensures that the probe remains reactive and available for conjugation over extended experimental periods. The reaction proceeds cleanly and does not introduce a new stereocenter, simplifying the analysis of the resulting conjugate.

The "Tracelessly Removable" Feature

A key innovation of the this compound system is the reversibility of the bioconjugation. The fluorescent label can be cleaved from the target molecule under specific, mild conditions, regenerating the native, unmodified thiol. This "traceless" removal can be initiated in two primary ways:

-

Alkaline Buffer Treatment: Incubation of the 5MP-protein conjugate in an alkaline buffer (e.g., pH 9.5) triggers a retro-Michael reaction, leading to the rapid release of the unmodified protein.

-

Thiol Exchange: At a neutral pH (e.g., pH 7.5), the addition of an excess of a thiol-containing reagent, such as glutathione (GSH), can facilitate the removal of the this compound label through a thiol exchange mechanism.

This reversible labeling strategy is particularly advantageous for applications requiring the temporary immobilization of proteins or the controlled release of a labeled cargo.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the performance of this compound and its derivatives.

| Parameter | Value/Condition | Source |

| Optimal Labeling pH | 6.0 - 7.5 | |

| Label Removal (Retro-Michael) | pH 9.5 | |

| Label Removal (Thiol Exchange) | Excess Thiol (e.g., 20 mM GSH) at pH 7.5 | |

| Stability of 5MP moiety (pH 6.0-9.5) | No decomposition observed up to 72 hours | |

| Half-life of 5MP-protein conjugate (pH 7.5, 37°C) | Approximately 1 day |

Table 1: Reaction Conditions and Stability of this compound Conjugates

| Property | 5-Methylene Pyrrolones (5MPs) | Maleimides | Source |

| Thiol Specificity | High | Moderate (can react with amines at higher pH) | |

| Stability to Hydrolysis | High (stable up to pH 9.5 for extended periods) | Low (prone to ring-opening hydrolysis, especially at alkaline pH) | |

| Generation of New Stereocenter | No | Yes | |

| Reversibility | Tracelessly removable (alkaline pH or thiol exchange) | Generally considered stable; removal is difficult and not "traceless" |

Table 2: Comparison of 5-Methylene Pyrrolones with Maleimides

Experimental Protocols

Protein Labeling with this compound

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

-

Protein of interest with at least one free cysteine residue.

-

This compound.

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5.

-

Quenching Reagent (optional): Dithiothreitol (DTT) or β-mercaptoethanol.

-

Purification column (e.g., size-exclusion chromatography) to remove excess dye.

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a reagent like TCEP, followed by removal of the reducing agent.

-

Dye Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as DMSO (e.g., 10 mM).

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional): To stop the reaction, a small molecule thiol can be added to react with any remaining unreacted this compound.

-

Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column or through dialysis.

-

Characterization: The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~494 nm (for fluorescein).

Traceless Removal of the this compound Label

Method A: Alkaline Buffer

-

Exchange the buffer of the labeled protein solution to an alkaline buffer, such as 50 mM sodium phosphate, pH 9.5.

-

Incubate at 37°C and monitor the release of the fluorophore and regeneration of the native protein by SDS-PAGE and fluorescence imaging, or by mass spectrometry.

Method B: Thiol Exchange

-

To the labeled protein in a neutral buffer (e.g., PBS, pH 7.5), add a high concentration of a competing thiol, such as 20 mM glutathione (GSH).

-

Incubate at 37°C and monitor the removal of the label over time.

Visualizing Experimental Workflows with Graphviz

Protein Labeling and Immobilization Workflow

The following diagram illustrates a typical experimental workflow for protein labeling with this compound, followed by immobilization and subsequent traceless elution.

References

5MP-Fluorescein thiol-reactive probe basics

An In-depth Technical Guide to 5-((((5-Maleimidyl)pentyl)amino)carbonyl)fluorescein (5MP-Fluorescein)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-((((5-Maleimidyl)pentyl)amino)carbonyl)fluorescein, often referred to as this compound or Fluorescein-5-Maleimide, is a thiol-reactive fluorescent probe widely utilized in biological research for the covalent labeling of proteins, peptides, and other biomolecules.[1] Its utility stems from the specific and stable thioether bond formed between the maleimide group and the sulfhydryl group of cysteine residues.[1][2][3] This covalent attachment allows for the sensitive detection and quantification of labeled molecules in a variety of experimental contexts, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[2] The fluorescein moiety provides the probe with its well-characterized bright green fluorescence.

Physicochemical and Spectroscopic Properties

This compound possesses favorable spectroscopic properties for a wide range of fluorescence-based applications. A summary of its key characteristics is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | References |

| Molecular Formula | C29H25N3O8 | - |

| Molecular Weight | 543.5 g/mol | - |

| Excitation Maximum (λex) | ~494 nm | |

| Emission Maximum (λem) | ~518-519 nm | |

| Molar Extinction Coefficient (ε) | ≥ 80,000 M⁻¹cm⁻¹ at ~498 nm | |

| Fluorescence Quantum Yield (Φf) | ~0.79 - 0.95 (for fluorescein) | |

| Solubility | Soluble in DMSO and DMF |

Note: The quantum yield is for the core fluorescein fluorophore and can be influenced by conjugation and the local environment.

Reactivity and Specificity

The reactivity of this compound is centered around the maleimide group, which undergoes a Michael addition reaction with the sulfhydryl (thiol) group of cysteine residues. This reaction is highly efficient and specific under controlled pH conditions.

Reaction with Thiols

The maleimide group reacts predominantly with free sulfhydryl groups at a pH range of 6.5-7.5, forming a stable thioether bond. At a neutral pH of 7.0, the reaction with a sulfhydryl group is approximately 1,000 times faster than its reaction with a primary amine.

Off-Target Reactivity and Side Reactions

While highly specific for thiols at neutral pH, the electrophilic nature of the maleimide double bond makes it susceptible to other reactions, particularly at different pH values.

-

Reaction with Amines: As the pH increases above 7.5, the reactivity of maleimides towards primary amines, such as the epsilon-amino group of lysine residues, increases significantly.

-

Hydrolysis: The maleimide group can undergo hydrolysis, especially at higher pH values, which can compete with the desired thiol reaction.

Applications

The ability to specifically label biomolecules makes this compound a versatile tool in various research areas.

-

Protein and Peptide Labeling: Covalently attaching a fluorescent tag to proteins and peptides allows for their visualization and quantification in techniques such as fluorescence microscopy, gel electrophoresis, and Western blotting.

-

Bioconjugation: Creating fluorescently labeled probes for use in immunoassays, flow cytometry, and other detection methods.

-

Fluorescence Polarization (FP) Assays: Developing assays to study molecular interactions, such as protein-protein and protein-ligand binding.

-

Thiol Detection: Quantifying the presence of free thiols in biological samples and detecting the redox state of cells.

-

Conformational Change Studies: Probing changes in protein structure and the assembly of multi-subunit complexes.

Experimental Protocols

The following protocols provide a general framework for labeling proteins with this compound. Optimization may be required for specific proteins and applications.

Materials

-

Protein to be labeled (in a suitable buffer, e.g., PBS, pH 7.2-7.4)

-

This compound (Fluorescein-5-Maleimide)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reducing agent (optional, e.g., TCEP or DTT)

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment

-

Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5)

General Protein Labeling Protocol

-

Prepare Protein Solution: Dissolve the protein to be labeled in a suitable reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2) at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Note that reducing agents like DTT must be removed before adding the maleimide probe. To prevent metal-catalyzed oxidation of thiols, 5-10 mM EDTA can be added to the buffer.

-

Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Protect the stock solution from light.

-

Conjugation Reaction: Add a 10 to 25-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be less than 10%. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

-

Purification: Remove the unreacted probe by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.

-

Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be calculated using the following formula:

DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

Where:

-

A_max is the absorbance of the conjugate at the maximum absorption wavelength of the dye (~494 nm).

-

A_280 is the absorbance of the conjugate at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its A_max (~80,000 M⁻¹cm⁻¹).

-

CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.3 for fluorescein).

-

-

Storage: Store the labeled protein protected from light at 4°C for short-term storage or in single-use aliquots at -20°C or -80°C for long-term storage. The addition of a carrier protein like 0.1% BSA can improve stability.

Table 2: Typical Reaction Parameters for Maleimide-Thiol Conjugation

| Parameter | Typical Value/Range | Notes |

| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis. |

| Temperature | 4°C to 25°C | Lower temperatures can slow down competing side reactions. |

| Reaction Time | 1 - 4 hours | Can be optimized based on the specific protein and reagent. |

| Reagent Stoichiometry | 5- to 20-fold molar excess of maleimide reagent | Excess reagent drives the reaction to completion. |

| Typical Conjugation Efficiency | > 90% | Can be assessed by techniques like mass spectrometry or chromatography. |

Conclusion

This compound is a valuable and versatile tool for the fluorescent labeling of cysteine-containing biomolecules. Its high reactivity and specificity for thiols at neutral pH, combined with the excellent photophysical properties of fluorescein, make it a preferred choice for a wide range of applications in biological research and drug development. However, researchers must be mindful of its potential for off-target reactions at higher pH and the possibility of hydrolysis. By following optimized protocols and understanding the underlying chemistry, this compound can be effectively utilized to gain valuable insights into various biological processes.

References

5-Methylene Pyrrolone Fluorescein: A Technical Guide to a Thiol-Specific, Reversible Bioconjugation Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylene pyrrolone fluorescein (5MP-Fluorescein) is a fluorescent dye conjugate built upon the 5-Methylene pyrrolone (5MP) scaffold.[1][2] This molecule has emerged as a significant tool in bioconjugation, offering a highly specific and tracelessly removable method for labeling biomolecules, particularly at thiol sites.[1][3] Its unique properties provide distinct advantages over traditional reagents like maleimides, positioning it as a valuable asset in drug development, protein analysis, and cellular imaging.[3]

At its core, this compound combines the thiol-reactive nature of the 5-methylene pyrrolone group with the well-established fluorescent properties of fluorescein. This duality allows for the selective tagging of cysteine residues in proteins and other thiol-containing molecules, enabling their visualization and tracking. The key innovation lies in the reversible nature of the linkage, which can be cleaved under specific conditions to release the unmodified target molecule.

Core Principles and Mechanism of Action

The functionality of 5-Methylene pyrrolone fluorescein is centered around the Michael addition reaction. The 5-methylene group of the pyrrolone ring acts as a Michael acceptor, readily reacting with the nucleophilic thiol group of a cysteine residue. This reaction is highly specific for thiols, minimizing off-target modifications.

A significant advantage of this chemistry is that the Michael addition does not generate a new stereocenter, which simplifies the analysis of the resulting conjugate.

The reversibility of the conjugation is a key feature. The bond formed between the thiol and the 5MP moiety can be cleaved under specific conditions:

-

Retro-Michael Reaction: The conjugate can release the thiol under alkaline conditions (pH 9.5).

-

Thiol Exchange: At a neutral pH (7.5), the addition of an excess of a competing thiol, such as glutathione (GSH) or dithiothreitol (DTT), can efficiently displace the conjugated molecule, regenerating the original, unmodified thiol.

This "traceless" removal is critical for applications where the temporary modification of a protein is desired, for instance, in the controlled release of a therapeutic agent from an antibody-drug conjugate (ADC).

Advantages Over Traditional Maleimides

5-Methylene pyrrolones, and by extension this compound, offer several advantages over the widely used maleimide-based bioconjugation reagents:

-

Enhanced Stability: 5MPs exhibit significantly greater stability in physiologically relevant conditions, particularly against hydrolysis, compared to maleimides. While maleimides can undergo ring-opening hydrolysis, 5MPs remain stable across a broader pH range.

-

Improved Thiol Specificity: 5MPs demonstrate a higher specificity for cysteine residues, reducing the likelihood of off-target reactions with other nucleophilic amino acid side chains.

-

Traceless Reversibility: As previously mentioned, the ability to cleanly regenerate the native thiol is a major advantage for applications requiring controlled release or temporary labeling.

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and cleavage of 5MP-protein conjugates.

| Parameter | Condition | Half-life (t½) | Reference |

| Cleavage of H4-R45C-3e Conjugate | pH 7.5 buffer, 37°C | 28.5 hours | |

| + 10 mM GSH | 16.8 hours | ||

| + 100 mM DTT | ~6 hours (reaction near complete) |

Table 1: Stability and Thiol-Mediated Cleavage of a this compound Protein Conjugate.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol is a generalized procedure based on the principles described in the literature. Specific concentrations and incubation times may need to be optimized for different proteins.

Materials:

-

Protein of interest with an accessible cysteine residue

-

This compound

-

Reaction Buffer (e.g., HEPES buffer, pH 7.5)

-

Quenching reagent (e.g., excess free cysteine or DTT)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If necessary, reduce any existing disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

-

Reagent Preparation: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO).

-

Labeling Reaction: Add a 5- to 20-fold molar excess of this compound to the protein solution. Incubate the reaction at room temperature or 37°C for 1-2 hours.

-

Quenching: Add an excess of a free thiol (e.g., cysteine or DTT) to quench any unreacted this compound.

-

Purification: Remove the excess reagent and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

-

Characterization: Confirm the labeling efficiency using techniques such as UV-Vis spectroscopy (to quantify both protein and fluorescein), mass spectrometry (to determine the degree of labeling), and SDS-PAGE with fluorescence imaging.

Protocol for Thiol-Mediated Cleavage of this compound Conjugate

Materials:

-

Purified this compound labeled protein

-

Cleavage Buffer (e.g., HEPES buffer, pH 7.5, or an alkaline buffer, pH 9.5)

-

Cleavage Agent (e.g., GSH or DTT for thiol exchange)

-

Analytical system (e.g., SDS-PAGE, UPLC-MS)

Procedure:

-

Incubation: Dissolve the labeled protein in the cleavage buffer.

-

Initiate Cleavage:

-

For Thiol Exchange: Add a high concentration of the cleavage agent (e.g., 10-100 mM DTT or GSH).

-

For Retro-Michael Reaction: Adjust the pH of the solution to 9.5.

-

-

Monitoring: Incubate the reaction at 37°C. Take aliquots at different time points.

-

Analysis: Analyze the aliquots by SDS-PAGE with fluorescence imaging to monitor the decrease in protein-associated fluorescence. Further analysis by mass spectrometry can confirm the removal of the label and the regeneration of the intact protein.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the key processes involved in the use of 5-Methylene pyrrolone fluorescein.

Schematic of the this compound bioconjugation process.

Diagram illustrating the reversible cleavage pathways for the conjugate.

Applications in Research and Drug Development

The unique characteristics of 5-Methylene pyrrolone fluorescein make it suitable for a range of applications:

-

Protein Labeling and Imaging: The fluorescent nature of the tag allows for the visualization of proteins in cells and tissues.

-

Antibody-Drug Conjugates (ADCs): The traceless removal of the linker is highly desirable for the intracellular release of cytotoxic drugs from ADCs.

-

Temporary Thiol Protection: The reversible nature of the conjugation can be used to protect reactive cysteine residues during other chemical modifications.

-

Protein Immobilization and Pulldown: Labeled proteins can be immobilized on surfaces or used to pull down interacting partners, with the subsequent ability to release the native protein for further analysis.

Conclusion

5-Methylene pyrrolone fluorescein represents a significant advancement in bioconjugation chemistry. Its combination of high thiol specificity, enhanced stability, and, most notably, traceless reversibility provides researchers and drug developers with a powerful tool for a variety of applications. As the demand for more precise and controllable methods for modifying biomolecules grows, the utility of 5MP-based reagents is likely to expand, paving the way for new innovations in therapeutics and diagnostics.

References

A Technical Guide to Tracelessly Removable Bioconjugation: Core Principles, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Tracelessly removable bioconjugation is a sophisticated chemical strategy that enables the temporary modification of biomolecules. This powerful approach allows for the attachment of a functional moiety, such as a drug or a purification tag, which can later be cleaved without leaving any residual atoms from the linker. This "traceless" removal is critical in applications where the native structure and function of the biomolecule must be fully restored. This guide provides an in-depth exploration of the core principles, experimental methodologies, and practical applications of several key traceless bioconjugation techniques.

Core Principles of Traceless Bioconjugation

The elegance of traceless bioconjugation lies in the design of self-immolative linkers. These linkers are engineered to undergo a cascade of intramolecular reactions upon a specific trigger, leading to the complete fragmentation of the linker and the release of the unmodified biomolecule. Common triggers include changes in pH, the presence of specific enzymes or reducing agents, or exposure to light. The choice of linker and cleavage strategy is dictated by the specific application, the nature of the biomolecule, and the desired release conditions.

Key Traceless Bioconjugation Chemistries

This section details the mechanisms, advantages, and limitations of several prominent traceless bioconjugation strategies.

Thioester-Based Acyl Transfer

Thioester-based acyl transfer is a versatile method for the site-specific modification of proteins, particularly native antibodies. This strategy often employs a reagent composed of a targeting ligand, a thioester bridge, and a payload. The targeting ligand directs the reagent to a specific site on the protein, where a nucleophilic residue (e.g., the ε-amino group of a lysine) attacks the thioester, leading to the covalent attachment of the payload and the simultaneous release of the targeting ligand.

Mechanism: The process is exemplified by the one-step synthesis of antibody-drug conjugates (ADCs). An Fc-targeting peptide guides the thioester-linked drug to a specific lysine residue (e.g., K251) on the antibody's Fc region. The lysine's amino group attacks the thioester, forming a stable amide bond with the drug and releasing the peptide ligand.[1][2][][4]

Diagram of Thioester-Based Acyl Transfer Mechanism:

Sulfonyl-Triggered Elimination (RevAmine Chemistry)

This strategy utilizes a (2-(alkylsulfonyl)ethyl) carbamate linker to reversibly biotinylate amines. The linker is stable under neutral and acidic conditions but undergoes traceless cleavage under mild basic conditions (e.g., pH 8-9). This method is particularly useful for applications such as affinity purification where the captured protein needs to be released in its native form.

Mechanism: The RevAmine reagent, an N-hydroxysuccinimide activated-carbonate, reacts with primary amines on a protein to form a stable carbamate linkage. Upon exposure to a weak base, a cascade of elimination and decarboxylation reactions is initiated, leading to the regeneration of the unmodified amine and the release of the biotin tag.

Diagram of Sulfonyl-Triggered Elimination Mechanism:

Michael Addition to 5-Methylene Pyrrolones (5MPs)

5-Methylene pyrrolones are thiol-specific reagents that offer a tracelessly removable bioconjugation strategy. The resulting thioether linkage is stable at neutral pH but can be cleaved under mildly alkaline conditions (pH 9.5) or through thiol exchange at physiological pH.

Mechanism: The thiol group of a cysteine residue undergoes a Michael addition to the 5-methylene pyrrolone. This reaction is rapid and does not create a new stereocenter. The conjugate can then undergo a retro-Michael reaction to release the native thiol-containing biomolecule.[1]

Diagram of 5-Methylene Pyrrolone Conjugation and Cleavage:

Traceless Staudinger Ligation

The traceless Staudinger ligation is a bioorthogonal reaction that forms a native amide bond between a phosphinothioester and an azide, with no residual atoms from the phosphine reagent. This method is highly specific and proceeds under mild, aqueous conditions, making it suitable for ligating unprotected peptide fragments.

Mechanism: The reaction is initiated by the nucleophilic attack of the phosphine on the azide to form a phosphazide, which then loses dinitrogen to yield an iminophosphorane intermediate. Intramolecular S- to N-acyl transfer forms an amidophosphonium salt, which is subsequently hydrolyzed to produce the final amide product and a phosphine oxide byproduct. The rate-determining step is typically the formation of the initial phosphazide intermediate.

Diagram of Traceless Staudinger Ligation Mechanism:

Phthalimidine Formation with ortho-Phthalaldehyde (OPA)

ortho-Phthalaldehyde (OPA) and its derivatives react rapidly and chemoselectively with primary amines on peptides and proteins under physiological conditions to form phthalimidines. This reaction is traceless and does not require any additives.

Mechanism: The reaction proceeds through the formation of an intermediate that subsequently cyclizes to form a stable phthalimidine linkage. The reaction is highly efficient and specific for primary amines.

Diagram of Phthalimidine Formation:

Photocleavable Linkers

Photocleavable linkers offer spatial and temporal control over the release of a conjugated molecule. These linkers typically contain a photolabile group, such as an o-nitrobenzyl (oNB) or coumarin derivative, which undergoes cleavage upon exposure to light of a specific wavelength. The quantum yield of cleavage is a critical parameter that determines the efficiency of the release.

Mechanism: Upon absorption of a photon, the photolabile group undergoes an intramolecular rearrangement, leading to the cleavage of the linker and the release of the conjugated molecule. The choice of the photolabile group determines the required wavelength and intensity of light for cleavage.

Diagram of Photocleavable Linker Mechanism:

Quantitative Data Comparison

The following tables summarize key quantitative data for the described traceless bioconjugation chemistries, allowing for a direct comparison of their performance characteristics.

Table 1: Conjugation Efficiency and Kinetics

| Linker Chemistry | Target Residue | Reaction Time | Yield (%) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| Thioester-Acyl Transfer | Lysine | 2-3 hours | Quantitative | Not Reported | |

| Sulfonyl-Elimination (RevAmine) | Lysine | 30-60 min | Not Specified | Not Reported | |

| 5-Methylene Pyrrolone (5MP) | Cysteine | < 10 min (pH 6-8.5) | Quantitative | Not Reported | |

| Traceless Staudinger Ligation | Azide | 12 hours | 95 | 7.7 x 10⁻³ | |

| Phthalimidine Formation (OPA) | Lysine | Rapid | High | Not Reported | |

| Photocleavable (oNB) | Amine | Variable | Variable | Not Applicable |

Table 2: Cleavage Conditions and Efficiency

| Linker Chemistry | Cleavage Trigger | Cleavage Time | Yield (%) | Key Conditions | Reference(s) |

| Thioester-Acyl Transfer | Not Applicable (Self-releasing) | N/A | N/A | N/A | |

| Sulfonyl-Elimination (RevAmine) | Mild Base | 16-24 hours | Quantitative | pH 8-9, Room Temp | |

| 5-Methylene Pyrrolone (5MP) | Alkaline pH / Thiol Exchange | 0.6 h (pH 9.5) | Efficient | pH 9.5 or excess thiol (pH 7.5) | |

| Traceless Staudinger Ligation | Not Applicable | N/A | N/A | N/A | |

| Phthalimidine Formation (OPA) | Not Applicable | N/A | N/A | N/A | |

| Photocleavable (Coumarin) | Blue Light (400-450 nm) | < 1 min | High | Specific wavelength and intensity |

Table 3: Stability of Bioconjugates

| Linker Chemistry | Conjugate Stability | Conditions | Reference(s) |

| Thioester-Acyl Transfer | Stable Amide Bond | Physiological | |

| Sulfonyl-Elimination (RevAmine) | Stable at neutral/acidic pH | pH < 7.5 | |

| 5-Methylene Pyrrolone (5MP) | Half-life ~17 h at pH 7.5 | 37°C, pH 7.5 | |

| Traceless Staudinger Ligation | Stable Amide Bond | Physiological | |

| Phthalimidine Formation (OPA) | Stable Phthalimidine Linkage | Physiological | |

| Photocleavable | Stable in the dark | Absence of specific light wavelength |

Experimental Protocols

This section provides detailed methodologies for key traceless bioconjugation experiments.

Protocol 1: Site-Specific Antibody-Drug Conjugation using Thioester-Based Acyl Transfer

Materials:

-

Native antibody (e.g., Trastuzumab)

-

FcBP(K10)-TE-Drug reagent (custom synthesized)

-

PIPES buffer (50 mM, pH 7.4)

-

Endo-S enzyme

-

LC-MS system

Procedure:

-

Antibody Preparation: If necessary, deglycosylate the antibody by treating with Endo-S according to the manufacturer's protocol to reduce heterogeneity for LC-MS analysis.

-

Conjugation Reaction:

-

Dissolve the native antibody in PIPES buffer to a final concentration of 1 mg/mL.

-

Add the FcBP(K10)-TE-Drug reagent to the antibody solution at a 10-fold molar excess.

-

Incubate the reaction mixture at 37°C for 2-3 hours with gentle agitation.

-

-

Purification: Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC), to remove excess reagent and released ligand.

-

Characterization:

-

Analyze the purified ADC by LC-MS to confirm the drug-to-antibody ratio (DAR) and the site of conjugation.

-

Further characterization can include SDS-PAGE, hydrophobic interaction chromatography (HIC), and functional assays.

-

Protocol 2: Traceless Protein Purification using a Self-Cleaving Tag

This protocol describes a general workflow for purifying a protein of interest using a self-cleaving affinity tag system.

Materials:

-

Expression vector containing the gene of interest fused to a self-cleaving tag sequence (e.g., Cytiva™ Protein Select™ tag).

-

Appropriate expression host (e.g., E. coli).

-

Lysis buffer.

-

Affinity chromatography resin specific for the tag (e.g., Cytiva™ Protein Select™ resin).

-

Wash buffer.

-

Elution buffer (if required by the specific system).

-

SDS-PAGE analysis equipment.

Procedure:

-

Expression and Lysis:

-

Express the tagged protein in the chosen host system.

-

Harvest the cells and lyse them using the appropriate lysis buffer and method (e.g., sonication).

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Capture:

-

Equilibrate the affinity resin in a chromatography column with the appropriate buffer.

-

Load the clarified lysate onto the column.

-

Wash the column extensively with wash buffer to remove unbound proteins and contaminants.

-

-

On-Column Cleavage and Elution:

-

Induce the self-cleavage of the tag on the column according to the manufacturer's instructions. This may involve a change in buffer conditions or a specific incubation period.

-

The target protein, now free of the tag, will be eluted from the column. The cleaved tag remains bound to the resin.

-

-

Analysis:

-

Collect the eluted fractions containing the purified, tag-free protein.

-

Analyze the purity of the protein by SDS-PAGE.

-

Diagram of Traceless Protein Purification Workflow:

Applications in Drug Development and Research

Tracelessly removable bioconjugation has become an indispensable tool in various areas of biomedical research and drug development.

-

Antibody-Drug Conjugates (ADCs): The development of homogeneous and stable ADCs is a prime application. Traceless linkers ensure that the cytotoxic payload is delivered to the target cancer cells and released in its most active form, minimizing off-target toxicity.

-

Targeted Drug Delivery: Beyond ADCs, traceless linkers are employed in other targeted delivery systems, such as nanoparticle-based drug carriers, to achieve controlled and triggered release of therapeutic agents at the site of action.

-

Protein Purification: The use of tracelessly removable affinity tags simplifies protein purification workflows by combining capture, tag cleavage, and tag removal into a single step, leading to higher yields of native, tag-free proteins.

-

Proteomics and Activity-Based Protein Profiling: Reversible biotinylation reagents, such as RevAmine, are valuable for enriching and identifying protein interaction partners or enzyme substrates, as the captured proteins can be released without any modification that might interfere with subsequent analysis.

Diagram of a General ADC Workflow:

Conclusion

Tracelessly removable bioconjugation represents a significant advancement in the field of chemical biology, providing researchers with precise control over the modification and subsequent restoration of biomolecules. The diverse array of available chemistries allows for tailored solutions to a wide range of challenges in drug development, diagnostics, and fundamental research. As our understanding of these reactions deepens and novel linker technologies emerge, the impact of traceless bioconjugation is poised to grow, enabling the development of more effective and safer therapeutics and more sophisticated research tools.

References

- 1. Site-specific chemical modification of antibody fragments using traceless cleavable linkers | Springer Nature Experiments [experiments.springernature.com]

- 2. A Traceless Site-Specific Conjugation on Native Antibodies Enables Efficient One-Step Payload Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

thiol-specific fluorescent labeling explained

An In-depth Technical Guide to Thiol-Specific Fluorescent Labeling

Introduction

Thiol-specific fluorescent labeling is a cornerstone technique in biochemistry and cell biology, enabling the precise attachment of fluorescent probes to cysteine residues within proteins and other biomolecules. The unique reactivity of the thiol group (–SH) of cysteine, compared to other amino acid side chains, allows for highly specific labeling under controlled conditions. This specificity is crucial for a wide range of applications, from studying protein structure and function to high-content screening in drug discovery. This guide provides a detailed overview of the core chemistries, popular reagents, experimental protocols, and key applications of thiol-specific fluorescent labeling for researchers, scientists, and drug development professionals.

Core Chemistries for Thiol-Specific Labeling

The specific labeling of thiol groups is predominantly achieved through two main reaction chemistries: Michael addition involving maleimides and nucleophilic substitution with iodoacetamides.

Maleimide-Thiol Chemistry

Maleimides are one of the most widely used classes of reagents for thiol-specific modification. The reaction proceeds via a Michael addition, where the thiol acts as a nucleophile and attacks one of the carbon atoms of the maleimide double bond. This reaction is highly specific for thiols at neutral or slightly acidic pH (6.5-7.5), minimizing side reactions with other nucleophilic amino acid residues like lysine.

The resulting thioether bond is generally stable; however, it can undergo hydrolysis, particularly at higher pH values, which can be a consideration for long-term studies.

Iodoacetamide-Thiol Chemistry

Iodoacetamides react with thiols through a nucleophilic substitution (SN2) reaction. The thiol attacks the carbon atom adjacent to the iodine, displacing the iodide ion and forming a stable thioether bond. This reaction is typically faster than the maleimide reaction and is less prone to hydrolysis. However, iodoacetamides can exhibit some reactivity towards other amino acid residues, such as histidine and methionine, particularly at higher pH values (above 8.0).

Key Thiol-Reactive Fluorescent Probes

A vast array of fluorescent dyes has been functionalized with thiol-reactive groups. The choice of probe depends on the specific application, considering factors like brightness, photostability, environmental sensitivity, and the desired spectral properties.

| Probe Name | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

| Fluorescein-5-Maleimide | Maleimide | 494 | 518 | 83,000 | 0.92 |

| Tetramethylrhodamine-5-Maleimide | Maleimide | 555 | 580 | 92,000 | 0.30 |

| Alexa Fluor™ 488 C₅ Maleimide | Maleimide | 495 | 519 | 71,000 | 0.92 |

| Alexa Fluor™ 594 C₅ Maleimide | Maleimide | 590 | 617 | 92,000 | 0.66 |

| Cyanine3 (Cy3) Maleimide | Maleimide | 550 | 570 | 150,000 | 0.09 |

| Cyanine5 (Cy5) Maleimide | Maleimide | 649 | 670 | 250,000 | 0.20 |

| 5-Iodoacetamidofluorescein (5-IAF) | Iodoacetamide | 491 | 516 | 75,000 | 0.30 |

| N-(iodoacetyl)-N'-(5-sulfo-1-naphthyl)ethylenediamine (IAEDANS) | Iodoacetamide | 336 | 490 | 5,700 | 0.20 |

Experimental Protocols

Below are generalized protocols for labeling proteins with maleimide and iodoacetamide derivatives. It is crucial to optimize these protocols for each specific protein and dye combination.

Protocol 1: Protein Labeling with a Maleimide-Functionalized Dye

-

Protein Preparation:

-

Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines and thiols (e.g., use HEPES or phosphate buffer).

-

If the protein has disulfide bonds that need to be reduced to free thiols, incubate with a reducing agent like DTT or TCEP. TCEP is often preferred as it does not contain a free thiol itself.

-

Remove the reducing agent using a desalting column or dialysis against a degassed, nitrogen-purged buffer (e.g., PBS, pH 7.2).

-

-

Dye Preparation:

-

Dissolve the maleimide-functionalized dye in a suitable anhydrous solvent like DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Removal of Unreacted Dye:

-

Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.

-

-

Determination of Labeling Efficiency:

-

Measure the absorbance of the labeled protein solution at the excitation maximum of the dye and at 280 nm.

-

Calculate the concentration of the protein and the dye to determine the degree of labeling (moles of dye per mole of protein).

-

Protocol 2: Protein Labeling with an Iodoacetamide-Functionalized Dye

-

Protein and Dye Preparation:

-

Follow steps 1 and 2 from the maleimide protocol. For iodoacetamide reactions, a slightly higher pH (7.5-8.5) can sometimes increase the reaction rate, but care must be taken to avoid non-specific labeling.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the iodoacetamide-dye stock solution to the protein solution.

-

Incubate the reaction for 2 hours at room temperature, protected from light. The reaction can be quenched by adding a small molecule thiol like DTT or β-mercaptoethanol.

-

-

Purification and Characterization:

-

Follow steps 4 and 5 from the maleimide protocol to purify the labeled protein and determine the labeling efficiency.

-

Visualizations of Core Concepts

Caption: Maleimide-Thiol Michael Addition Reaction.

Caption: Iodoacetamide-Thiol Nucleophilic Substitution.

Caption: General Experimental Workflow for Protein Labeling.

Applications in Research and Drug Development

Thiol-specific fluorescent labeling is a versatile tool with numerous applications:

-

Protein Structure and Function: Site-specific labeling allows for the introduction of FRET pairs to measure intramolecular or intermolecular distances and conformational changes.

-

Enzyme Activity Assays: Labeling cysteine residues in or near the active site of an enzyme can be used to monitor substrate binding or catalytic activity.

-

Cell Imaging: Fluorescently labeled proteins can be introduced into cells to visualize their localization and trafficking.

-

Drug Discovery: Thiol-reactive probes can be used to identify and characterize potential drug targets, as well as to screen for compounds that bind to specific cysteine residues.

Conclusion

Thiol-specific fluorescent labeling remains an indispensable technique for life science research and development. The high specificity of the chemistries involved, coupled with the ever-expanding palette of available fluorescent probes, provides researchers with a powerful toolkit for investigating complex biological systems. A thorough understanding of the underlying principles and careful optimization of experimental protocols are key to achieving successful and reproducible labeling for a wide range of downstream applications.

Methodological & Application

Application Note: Site-Specific Protein Labeling with 5MP-Fluorescein

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a detailed protocol for the site-specific labeling of proteins using 5MP-Fluorescein, a thiol-reactive fluorescent dye. 5-Methylene Pyrrolone (5MP) based reagents are highly specific for cysteine residues, enabling the precise covalent attachment of a fluorescein molecule through a Michael addition reaction[1][2]. This method is invaluable for researchers needing to fluorescently tag proteins for various downstream applications while maintaining protein integrity. The protocol covers reagent preparation, the labeling reaction, purification of the conjugate, and methods for determining the degree of labeling.

Principle of the Reaction

The labeling chemistry is based on the reaction between the 5-methylene pyrrolone (5MP) moiety of the fluorescein dye and the sulfhydryl (thiol) group of a cysteine residue on the protein. This occurs via a Michael addition mechanism, which is highly specific for thiols at a neutral to slightly basic pH (7.0-7.5)[1][2]. This reaction forms a stable thioether bond, covalently linking the fluorescein fluorophore to a specific site on the protein. The high specificity minimizes off-target labeling of other amino acid residues, such as lysines, which can be an issue with amine-reactive dyes[3].

References

Application Notes and Protocols for Calculating 5MP-Fluorescein Labeling Efficiency

For Researchers, Scientists, and Drug Development Professionals

Introduction

5MP-Fluorescein is a fluorescent dye featuring a 5-Methylene pyrrolone (5MP) group, which serves as a highly specific, thiol-reactive moiety for bioconjugation.[1][2][3] This makes it an effective tool for labeling proteins and other biomolecules at cysteine residues. The principle of this labeling technique lies in the specific and efficient reaction between the 5MP group and the sulfhydryl group of a cysteine, forming a stable covalent bond. Fluorescently labeling proteins is a fundamental technique in biological research and drug development, enabling the visualization and tracking of proteins in various assays.[4][5]

The efficiency of this labeling process, often expressed as the Degree of Labeling (DOL), is a critical parameter to determine. The DOL represents the average number of dye molecules conjugated to each protein molecule. Accurate calculation of the DOL is essential for ensuring experimental reproducibility and for optimizing labeling reactions to avoid issues such as under-labeling, which leads to weak signals, or over-labeling, which can cause fluorescence quenching and loss of protein function.

This document provides a comprehensive guide for labeling proteins with this compound and for the subsequent calculation of the labeling efficiency using UV-Vis spectrophotometry.

Key Spectral Properties

A summary of the essential spectral properties for Fluorescein, the fluorescent component of this compound, is provided below. These values are crucial for the accurate calculation of the Degree of Labeling.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~494 nm | |

| Emission Maximum (λem) | ~517 nm | |

| Molar Absorptivity (ε) of Fluorescein at λex | ~80,000 cm⁻¹M⁻¹ | |

| Correction Factor (CF) at 280 nm | ~0.30 |

Experimental Protocols

Protein Preparation

For optimal labeling, the protein sample must be pure and in a suitable buffer.

-

Buffer Requirements : The buffer should be free of ammonium ions and primary amines (e.g., Tris or glycine), as these can interfere with some labeling chemistries. Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a commonly used buffer.

-

Protein Concentration : A protein concentration of 1-10 mg/mL is generally recommended for efficient labeling.

-

Reduction of Disulfide Bonds (if necessary) : If the cysteine residues intended for labeling are involved in disulfide bonds, a reduction step is necessary. This can be achieved by incubating the protein with a 2 to 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for one hour at room temperature. Crucially, the reducing agent must be removed before the addition of the this compound, typically by gel filtration or dialysis.

Labeling Reaction

This protocol outlines the general steps for labeling a protein with this compound.

-

Reagent Preparation :

-

Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

-

Reaction Incubation :

-

Add a calculated molar excess of the this compound stock solution to the prepared protein solution. A 10 to 20-fold molar excess of dye to protein is a common starting point.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, ensuring it is protected from light.

-

-

Quenching the Reaction :

-

To stop the labeling reaction, a quenching agent such as DTT or 2-mercaptoethanol can be added to a final concentration of 10-20 mM. This will react with any excess this compound.

-

Incubate for an additional 15-30 minutes.

-

Purification of the Labeled Protein

It is critical to remove any unreacted this compound from the labeled protein to ensure accurate determination of the labeling efficiency.

-

Gel Filtration : This is a common method for separating the labeled protein from the smaller, unbound dye molecules.

-

Equilibrate a desalting column (e.g., Sephadex G-25) with the desired storage buffer.

-

Apply the reaction mixture to the column.

-

Collect the fractions. The labeled protein will elute first in the void volume, appearing as a yellow-green band.

-

-

Dialysis : An alternative to gel filtration is dialysis against a suitable buffer.

Calculating the Labeling Efficiency (Degree of Labeling)

The Degree of Labeling (DOL) is determined by measuring the absorbance of the purified labeled protein at two wavelengths: 280 nm (for the protein) and ~494 nm (the absorbance maximum for fluorescein).

Spectrophotometric Measurement

-

Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of fluorescein, ~494 nm (Aₘₐₓ).

-

If the absorbance readings are above 2.0, dilute the sample with buffer, record the dilution factor, and re-measure.

Calculation Formulae

The following equations are used to calculate the DOL:

-

Protein Concentration (M):

-

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein × Dilution Factor

-

Where:

-

A₂₈₀ : Absorbance of the conjugate at 280 nm.

-

Aₘₐₓ : Absorbance of the conjugate at the dye's maximum absorbance wavelength (~494 nm).

-

CF : Correction factor to account for the dye's absorbance at 280 nm (typically ~0.30 for fluorescein).

-

ε_protein : Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

-

-

Degree of Labeling (DOL):

-

DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M))

-

Where:

-

ε_dye : Molar extinction coefficient of the dye at Aₘₐₓ (~80,000 M⁻¹cm⁻¹ for fluorescein).

-

-

An ideal DOL is typically between 2 and 10 for antibodies, though the optimal ratio may need to be determined experimentally for each specific application.

Visualizations

Caption: Experimental workflow for this compound labeling and DOL calculation.

References

Application Notes and Protocols: Fluorescein-5-Maleimide in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Fluorescein-5-Maleimide (F-5-M) is a thiol-reactive fluorescent probe widely utilized in biological research for the covalent labeling of proteins, peptides, and other biomolecules containing free sulfhydryl groups.[1] Its utility is rooted in the specific and stable thioether bond formed between the maleimide group and the sulfhydryl group of cysteine residues.[1] This allows for the sensitive detection and tracking of labeled molecules in live cells.

Core Applications

-

Protein and Peptide Labeling: F-5-M is extensively used to covalently attach a fluorescent tag to proteins and peptides. This enables the visualization of their localization, trafficking, and dynamics within living cells using fluorescence microscopy.[1]

-

Fluorescence Polarization (FP) Assays: This technique is employed to study molecular interactions, such as protein-protein or protein-ligand binding. By labeling a small molecule with F-5-M, changes in fluorescence polarization upon binding to a larger molecule can be measured to determine binding affinities.[1]

-

Thiol Detection: F-5-M can be used to quantify the presence of free thiols in biological samples, providing insights into the redox state of cells.[1]

Quantitative Data Summary

The following table summarizes the key spectroscopic and physicochemical properties of Fluorescein-5-Maleimide.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₃NO₇ | |

| Molecular Weight | 427.4 g/mol | |

| Excitation Maximum (λex) | ~492 nm | |

| Emission Maximum (λem) | ~519 nm | |

| Molar Extinction Coefficient | ~75,000 cm⁻¹M⁻¹ (at 492 nm) | |

| Quantum Yield (Φf) | ~0.9 | |

| Solubility | Soluble in DMSO and DMF | |

| Reactivity | Specifically reacts with sulfhydryl groups (thiols) at pH 6.5-7.5 |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of protein labeling and a typical experimental workflow for live cell imaging using Fluorescein-5-Maleimide.

Mechanism of protein labeling with Fluorescein-5-Maleimide.

General experimental workflow for live cell imaging.

Experimental Protocols

Protocol 1: Labeling of Proteins with Fluorescein-5-Maleimide

This protocol provides a general procedure for labeling a protein with Fluorescein-5-Maleimide. Optimization may be required for specific proteins.

Materials:

-

Protein to be labeled (containing free sulfhydryl groups)

-

Fluorescein-5-Maleimide (F-5-M)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.2 (or other suitable buffer at pH 6.5-7.5)

-

EDTA (optional, to prevent metal-catalyzed oxidation of sulfhydryls)

-

Purification system (e.g., Sephadex G-25 column, dialysis tubing with appropriate molecular weight cutoff)

Procedure:

-

Prepare Protein Solution:

-

Dissolve the protein in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

If the protein has disulfide bonds that need to be reduced to generate free sulfhydryls, treat with a reducing agent like DTT or TCEP. Note: The reducing agent must be removed before adding F-5-M.

-

If desired, add EDTA to a final concentration of 1-5 mM to chelate metal ions.

-

-

Prepare F-5-M Stock Solution:

-

Dissolve Fluorescein-5-Maleimide in anhydrous DMSO or DMF to a concentration of 10 mM. Prepare this solution fresh before use.

-

-

Conjugation Reaction:

-

Add a 10- to 25-fold molar excess of the F-5-M stock solution to the protein solution. The final concentration of DMSO or DMF in the reaction mixture should be less than 10%.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

-

-

Purification of Labeled Protein:

-

Separate the fluorescently labeled protein from unreacted F-5-M and other small molecules using a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.

-

-

Determine Degree of Labeling (DOL) (Optional):

-

The DOL can be calculated by measuring the absorbance of the labeled protein at 280 nm and ~492 nm. The following formula can be used: DOL = (A_max × ε_protein) / (A_280 - (A_max × CF)) × ε_dye Where:

-

A_max is the absorbance at ~492 nm.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of F-5-M at ~492 nm (~75,000 cm⁻¹M⁻¹).

-

CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.3 for fluorescein).

-

-

-

Storage:

-

Store the labeled protein protected from light at 4°C for short-term storage or in single-use aliquots at -20°C or -80°C for long-term storage.

-

Protocol 2: Live Cell Imaging of Labeled Proteins

This protocol provides a general guideline for imaging proteins labeled with Fluorescein-5-Maleimide in live cells.

Materials:

-

Fluorescently labeled protein

-

Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides)

-

Live-cell imaging medium (e.g., phenol red-free medium)

-

Method for introducing the labeled protein into cells (e.g., microinjection, electroporation)

-

Fluorescence microscope with appropriate filter sets for fluorescein (Excitation: ~490 nm, Emission: ~520 nm)

-

Environmental chamber for maintaining cells at 37°C and 5% CO₂ during imaging

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency on an appropriate imaging vessel.

-

-

Introduction of Labeled Protein:

-

Introduce the purified, fluorescently labeled protein into the live cells using a suitable method such as microinjection or electroporation. The optimal method will depend on the cell type and experimental goals.

-

-

Incubation and Recovery:

-

Allow the cells to recover after the introduction of the labeled protein. The time required for recovery and for the labeled protein to localize to its target destination will vary.

-

-

Live Cell Imaging:

-

Replace the culture medium with pre-warmed live-cell imaging medium.

-

Place the imaging vessel on the microscope stage within an environmental chamber to maintain physiological conditions.

-

Acquire images using a fluorescence microscope with the appropriate filter set for fluorescein.

-

Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.

-

Protocol 3: Fluorescence Polarization (FP) Binding Assay

This protocol outlines a general procedure for a competitive FP binding assay.

Materials:

-

Fluorescently labeled tracer (e.g., a peptide labeled with F-5-M)

-

Receptor molecule (e.g., a protein)

-

Unlabeled competitor/inhibitor

-

Assay buffer

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Assay Setup:

-

In a microplate, add the assay buffer, the fluorescently labeled tracer at a constant concentration, and the receptor molecule.

-

To determine the binding affinity (Kd), perform a serial dilution of the receptor.

-

For a competitive assay, add a constant concentration of the receptor and a serial dilution of the unlabeled competitor.

-

-

Incubation:

-

Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a microplate reader.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the receptor or competitor concentration.

-

For a binding assay, fit the data to a binding curve to determine the Kd.

-

For a competitive assay, determine the IC50 of the competitor.

-

Principle of a fluorescence polarization assay.

References

Application Notes and Protocols for Fluorescein Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of biomolecules is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of proteins, antibodies, and other molecules of interest. Fluorescein and its derivatives are among the most widely used fluorescent probes due to their high quantum yield, good water solubility, and well-characterized excitation and emission spectra. This document provides detailed application notes and protocols for the bioconjugation of two common fluorescein derivatives: fluorescein isothiocyanate (FITC) for targeting primary amines and fluorescein-5-maleimide for targeting free sulfhydryl groups.

These protocols offer robust methods for creating stable, fluorescently labeled biomolecules for use in a variety of applications, including immunofluorescence microscopy, flow cytometry, and fluorescence-based immunoassays.

Amine-Reactive Bioconjugation using Fluorescein Isothiocyanate (FITC)